molecular formula C17H19N3O3 B5987579 1-(3-METHOXYBENZOYL)-3-(2,4,6-TRIMETHYLPYRIDIN-3-YL)UREA

1-(3-METHOXYBENZOYL)-3-(2,4,6-TRIMETHYLPYRIDIN-3-YL)UREA

Cat. No.: B5987579
M. Wt: 313.35 g/mol
InChI Key: RSBAONBRCIRMIN-UHFFFAOYSA-N
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Description

1-(3-METHOXYBENZOYL)-3-(2,4,6-TRIMETHYLPYRIDIN-3-YL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and material science. The unique structure of this compound, featuring a methoxybenzoyl group and a trimethylpyridinyl group, suggests potential for interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-METHOXYBENZOYL)-3-(2,4,6-TRIMETHYLPYRIDIN-3-YL)UREA typically involves the following steps:

    Formation of the Benzoyl Intermediate: The methoxybenzoyl group can be introduced through the reaction of 3-methoxybenzoic acid with a suitable activating agent like thionyl chloride to form 3-methoxybenzoyl chloride.

    Formation of the Pyridinyl Intermediate: The trimethylpyridinyl group can be synthesized by alkylation of pyridine with methyl iodide in the presence of a base like potassium carbonate.

    Coupling Reaction: The final step involves the reaction of 3-methoxybenzoyl chloride with 2,4,6-trimethylpyridin-3-amine in the presence of a base like triethylamine to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-METHOXYBENZOYL)-3-(2,4,6-TRIMETHYLPYRIDIN-3-YL)UREA can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

    Oxidation: Formation of 3-hydroxybenzoyl or 3-formylbenzoyl derivatives.

    Reduction: Formation of 3-methoxybenzyl alcohol.

    Substitution: Formation of various substituted benzoyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or modulator of biological pathways.

    Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-METHOXYBENZOYL)-3-(2,4,6-TRIMETHYLPYRIDIN-3-YL)UREA would depend on its specific target. Generally, urea derivatives can act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access.

    Modulating Receptors: Interacting with receptor sites to alter cellular signaling pathways.

    Disrupting Protein-Protein Interactions: Interfering with the interactions between proteins that are crucial for cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(3-METHOXYBENZOYL)-3-(2,4,6-TRIMETHYLPYRIDIN-2-YL)UREA: Similar structure but with a different position of the pyridinyl group.

    1-(3-METHOXYBENZOYL)-3-(2,4,6-DIMETHYLPYRIDIN-3-YL)UREA: Similar structure but with fewer methyl groups on the pyridinyl ring.

Uniqueness

1-(3-METHOXYBENZOYL)-3-(2,4,6-TRIMETHYLPYRIDIN-3-YL)UREA is unique due to the specific positioning and number of methyl groups on the pyridinyl ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

3-methoxy-N-[(2,4,6-trimethylpyridin-3-yl)carbamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-10-8-11(2)18-12(3)15(10)19-17(22)20-16(21)13-6-5-7-14(9-13)23-4/h5-9H,1-4H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBAONBRCIRMIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1NC(=O)NC(=O)C2=CC(=CC=C2)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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